Ethyl-D-Glucopyranosid

Übersicht

Beschreibung

Ethyl beta-D-glucopyranoside is a glycoside.

ethyl beta-D-glucopyranoside is a natural product found in Cuminum cyminum, Euterpe precatoria, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Enzymatische Synthese von Glykosylverbindungen

Ethyl-D-Glucopyranosid ist eine Art von Glukosidverbindung, die in der Natur weit verbreitet ist und aufgrund ihrer vielfältigen pharmazeutischen Eigenschaften, biologischen Aktivitäten und stabilen Anwendungseigenschaften in der Medizin-, Kosmetik- und Lebensmittelindustrie große Aufmerksamkeit erregt hat . Die enzymatischen Syntheseverfahren von Glukosidverbindungen, einschließlich this compound, wurden ausgiebig untersucht .

Biomedizinische Anwendungen

Glykosylverbindungen, einschließlich this compound, haben Anwendungen in der biomedizinischen Industrie . Sie werden hauptsächlich durch direkte Extraktion aus Pflanzen, chemische Synthese und enzymatische Synthese gewonnen .

Anwendungen in der Lebensmittelindustrie

In der Lebensmittelindustrie werden this compound und andere Glykosylverbindungen aufgrund ihrer stabilen Anwendungseigenschaften verwendet . Sie werden oft als Wirkstoffe in verschiedenen Lebensmittelprodukten verwendet .

Anwendungen in der Kosmetikindustrie

This compound wird in Sake (japanischer Reiswein) nachgewiesen, der feuchtigkeitsspendende und hautpflegende Wirkungen hat . Es wird in der Kosmetikindustrie aufgrund seiner positiven Auswirkungen auf die Haut eingesetzt .

Hochleistungs-Produktion

Die selektive und hochleistungsfähige Produktion von this compound wurde durch das α-Glukosyltransferase-Enzym von Xanthomonas campestris WU-9701 und Glucoseisomerase erreicht . Diese enzymatische Reaktion hat zur höchsten Konzentration an this compound geführt, die durch enzymatische Reaktion erzeugt wurde

Wirkmechanismus

Ethyl D-glucopyranoside, also known as Ethyl glucoside, is a phenolic compound that has been identified in various biological contexts. This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s worth noting that similar compounds, such as flavonoids, have been found to inhibit α-glucosidase and α-amylase, two key enzymes involved in starch digestion .

Mode of Action

It has been identified as a chemoattractant for ralstonia solanacearum, a phytopathogenic bacterium . This suggests that it may interact with bacterial receptors, influencing their chemotactic behavior.

Biochemical Pathways

Given its role as a chemoattractant for ralstonia solanacearum , it may influence bacterial chemotaxis pathways.

Result of Action

Ethyl D-glucopyranoside has been shown to exhibit unambiguous activity as a chemoattractant at concentrations above 1 µmol/disc . Its stereoisomers and D-glucose were found to be inactive . This suggests that its molecular and cellular effects are specific and stereosensitive.

Action Environment

The action of Ethyl D-glucopyranoside may be influenced by various environmental factors. For instance, its role as a chemoattractant was discovered in the context of tomato root exudates , suggesting that its activity may be influenced by the specific chemical environment of these exudates.

Biochemische Analyse

Biochemical Properties

Ethyl D-glucopyranoside is involved in various biochemical reactions. It has been identified as a chemoattractant for Ralstonia solanacearum, a phytopathogenic bacterium . This suggests that Ethyl D-glucopyranoside interacts with specific receptors or proteins in the bacterium, leading to chemotaxis .

Cellular Effects

In terms of cellular effects, Ethyl D-glucopyranoside has been found to influence the proliferation of normal human dermal fibroblasts (NHDF) and the production of collagen I . This suggests that Ethyl D-glucopyranoside can influence cell function and cellular metabolism .

Molecular Mechanism

It is known that the compound can form and break acetals, particularly at the anomeric carbon of sugars . This suggests that Ethyl D-glucopyranoside may interact with biomolecules through the formation and cleavage of glycosidic bonds .

Temporal Effects in Laboratory Settings

It has been observed that the compound can increase the proliferation of NHDF and the amount of collagen I produced by these cells . This suggests that Ethyl D-glucopyranoside may have long-term effects on cellular function .

Metabolic Pathways

Ethyl D-glucopyranoside is involved in the glycosylation process, a metabolic pathway where a glycosyl group is added to a molecule . This process is crucial in the formation of glycosides, glycolipids, and glycoproteins .

Transport and Distribution

Given its role as a chemoattractant, it is likely that the compound is transported and distributed in a manner that allows it to interact with specific receptors or proteins .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that the compound is localized in areas of the cell where it can interact with specific receptors or proteins .

Eigenschaften

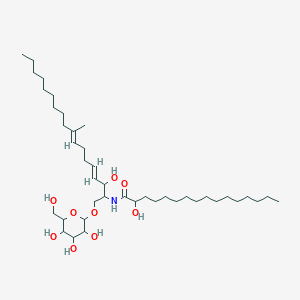

IUPAC Name |

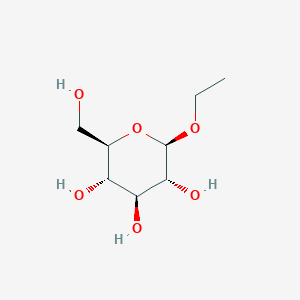

(3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-KEWYIRBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022027 | |

| Record name | Ethyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34625-23-5, 30285-48-4 | |

| Record name | Ethyl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34625-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034625235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

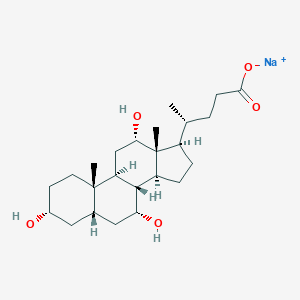

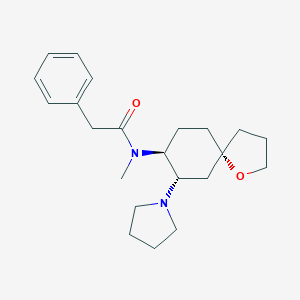

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)